molecular formula C13H16BrNO4S B7577663 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide

2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide

Cat. No. B7577663
M. Wt: 362.24 g/mol
InChI Key: NWOLVYVJUVDVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a crucial role in the development and progression of cancer by promoting the growth and survival of cancer cells. By inhibiting HDACs, 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide. One of the areas of research is the development of more potent analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide involves the reaction of 5-methoxyanthranilic acid with thionyl chloride to form 5-methoxy-2-chlorobenzoic acid. The resulting compound is then reacted with 2-amino-3-bromothiophene in the presence of triethylamine to yield 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide.

Scientific Research Applications

2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c1-19-10-4-5-12(14)11(7-10)13(16)15-9-3-2-6-20(17,18)8-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOLVYVJUVDVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.